

DP1 vs. CRTH2 in Allergic Inflammation: A Comparative Guide for Researchers

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An objective comparison of the roles, signaling pathways, and therapeutic potential of the prostaglandin D2 receptors DP1 and CRTH2 in the context of allergic inflammation.

Prostaglandin D2 (PGD2) is a key lipid mediator released predominantly by mast cells upon allergen exposure, playing a pivotal role in orchestrating the complex inflammatory cascade characteristic of allergic diseases such as asthma and allergic rhinitis. The biological effects of PGD2 are mediated through two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. While both receptors bind PGD2, they trigger opposing downstream signaling pathways and cellular responses, making them critical and distinct targets for therapeutic intervention in allergic inflammation. This guide provides a detailed comparison of DP1 and CRTH2, supported by experimental data, to aid researchers and drug development professionals in navigating the complexities of this signaling axis.

At a Glance: Key Differences Between DP1 and CRTH2

Feature	DP1 Receptor	CRT2 (DP2) Receptor
Primary Ligand	Prostaglandin D2 (PGD2)	Prostaglandin D2 (PGD2)
G Protein Coupling	Gs (stimulatory)	Gi (inhibitory)
Primary Signaling Pathway	Activates adenylyl cyclase, increases intracellular cAMP	Inhibits adenylyl cyclase, decreases intracellular cAMP, increases intracellular Ca2+
Key Functions in Allergic Inflammation	Vasodilation, inhibition of platelet aggregation, inhibition of immune cell migration, promotes eosinophil apoptosis	Chemoattraction and activation of Th2 cells, eosinophils, and basophils; promotes Th2 cytokine release
Expression on Key Immune Cells	Dendritic cells, platelets, eosinophils, vascular smooth muscle	Th2 cells, eosinophils, basophils, ILC2s
Overall Role in Allergy	Primarily anti-inflammatory and resolution-promoting	Predominantly pro-inflammatory and central to the allergic cascade

Ligand Binding Affinity

Both DP1 and CRT2 are high-affinity receptors for PGD2. However, subtle differences in their binding affinities have been reported.

Ligand	Receptor	Binding Affinity (Ki)
PGD2	Human DP1	~1.1 nM
PGD2	Human CRT2	2.4 - 3.15 nM ^[1]

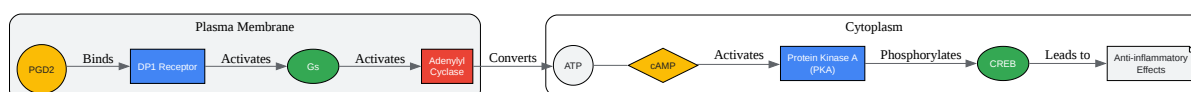
Note: Ki values can vary depending on the experimental conditions and assay used.

Signaling Pathways: A Tale of Two G Proteins

The divergent roles of DP1 and CRT2 in allergic inflammation are rooted in their coupling to different G proteins, which initiate distinct intracellular signaling cascades.

DP1 Receptor Signaling

The DP1 receptor is coupled to the Gs alpha subunit of the heterotrimeric G protein. Ligand binding triggers the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, generally leading to cellular responses that dampen inflammation.[2][3][4][5]

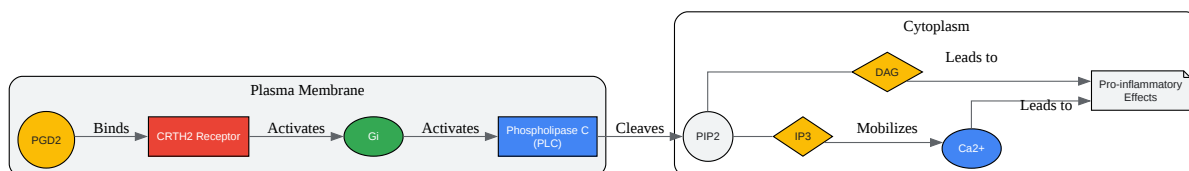


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Figure 1. DP1 receptor signaling pathway.

CRTH2 Receptor Signaling

In contrast, the CRTH2 receptor is coupled to the Gi alpha subunit. Upon PGD2 binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Furthermore, the $\beta\gamma$ subunits of the Gi protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca^{2+}) from intracellular stores, leading to a rise in cytosolic calcium concentration. This cascade ultimately promotes pro-inflammatory responses, including cell migration and activation.[6][7][8]



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Figure 2. CRTH2 receptor signaling pathway.

Cellular Distribution and Function in Allergic Inflammation

The distinct expression patterns of DP1 and CRTH2 on various immune and structural cells dictate their opposing roles in the allergic response.

Cell Type	DP1 Expression	CRTH2 Expression	Predominant Effect of PGD2
Th2 Lymphocytes	Low/Absent	High	Chemotaxis, activation, and cytokine (IL-4, IL-5, IL-13) release via CRTH2. [9] [10]
Eosinophils	Present	High	Potent chemotaxis and activation via CRTH2; DP1 activation can inhibit CRTH2-mediated migration. [9] [10]
Basophils	Low/Absent	High	Chemotaxis and activation via CRTH2. [9]
Mast Cells	Present	Present (intracellularly)	PGD2 production is a hallmark of mast cell activation. The role of DP1 and intracellular CRTH2 on mast cells is still under investigation. [7]
Dendritic Cells	High	Low/Absent	Inhibition of IL-12 production via DP1, promoting a Th2-polarizing environment. [9]
ILC2s	Low/Absent	High	Chemotaxis and activation via CRTH2. [11] [12]
Airway Smooth Muscle	Present	Low/Absent	Relaxation via DP1.

Vascular Endothelium	Present	Low/Absent	Vasodilation via DP1.
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Evidence from Preclinical and Clinical Studies

The contrasting roles of DP1 and CRTH2 are further elucidated by studies involving receptor antagonists and knockout animal models.

Animal Models

- **CRTH2 Knockout/Antagonism:** In mouse models of allergic asthma, genetic deletion or pharmacological blockade of CRTH2 leads to a significant reduction in airway eosinophilia, mucus production, and airway hyperresponsiveness.[\[13\]](#) These findings strongly support the pro-inflammatory role of CRTH2 in allergic airway disease.
- **DP1 Knockout/Antagonism:** The role of DP1 is more complex. Some studies with DP1 knockout mice have shown an increase in serum IgE and a decrease in inflammatory cell infiltration in the lungs, suggesting a protective role for DP1.[\[13\]](#) However, other studies have implicated DP1 in promoting allergic inflammation.[\[14\]](#) This highlights the context-dependent functions of this receptor.

Clinical Trials

The therapeutic potential of targeting DP1 and CRTH2 has been investigated in numerous clinical trials for allergic rhinitis and asthma.

DP1 Antagonists

Drug (Target)	Disease	Key Findings	Reference
Laropiprant (DP1)	Allergic Rhinitis	Did not demonstrate a significant improvement in daytime nasal symptom scores compared to placebo. Cetirizine, the active comparator, showed significant improvement.	[15]
Laropiprant (DP1)	Asthma	No significant differences in FEV1 or asthma symptoms were observed for laropiprant versus placebo.	[15]

CRTH2 Antagonists

Drug (Target)	Disease	Key Findings	Reference
Fevipirant (CRTH2)	Asthma	Showed improvements in FEV1 in patients with moderate-to-severe eosinophilic asthma. However, larger phase III trials did not meet their primary endpoints for exacerbation reduction.	[16]
OC000459 (CRTH2)	Asthma	A meta-analysis of four randomized controlled trials showed that OC000459 significantly improved FEV1 and peak expiratory flow in asthma patients.[17]	[18]
Ramatroban (CRTH2/TP)	Allergic Rhinitis	Effective in reducing nasal mucosal swelling and clinical symptoms. It is approved for clinical use in Japan for this indication.[10]	

Experimental Protocols

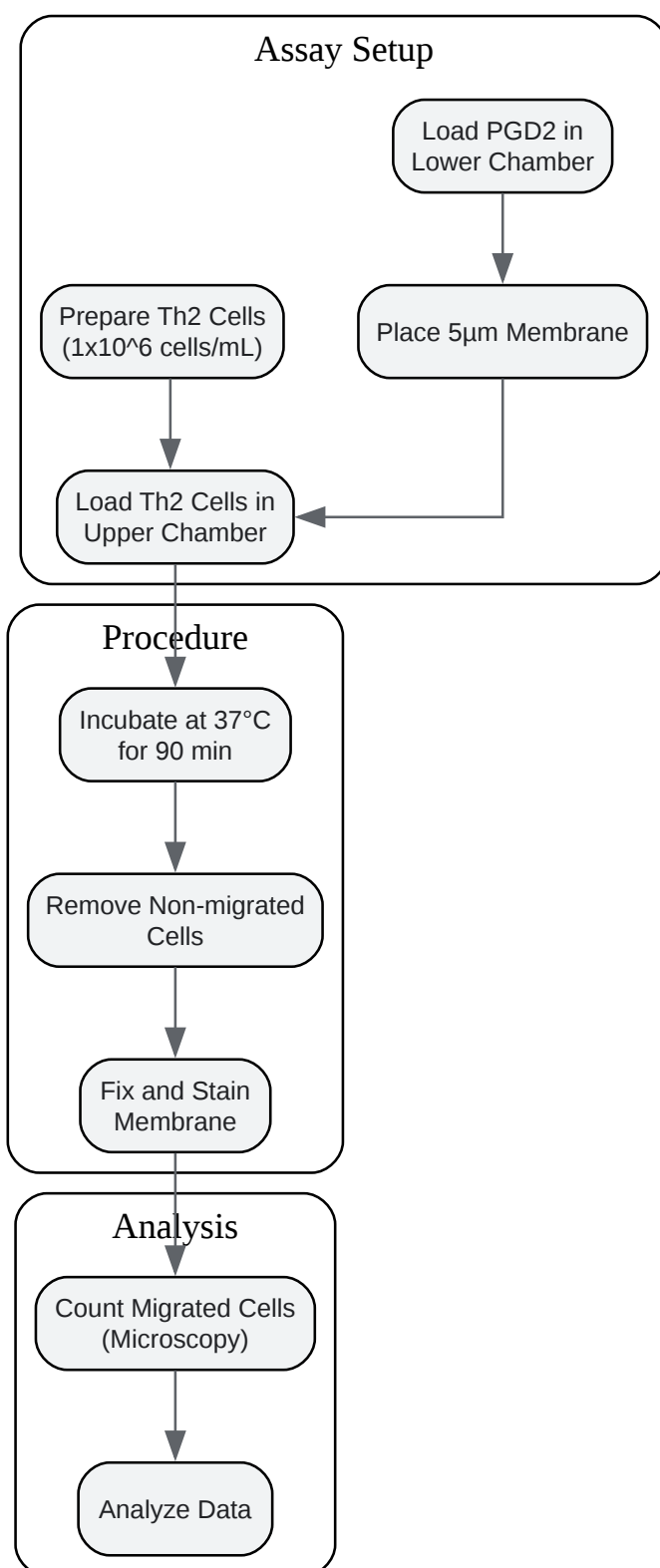
In Vitro Chemotaxis Assay (Boyden Chamber)

This assay is used to assess the migration of immune cells, such as Th2 lymphocytes, towards a chemoattractant like PGD2.

Principle: Cells are placed in the upper chamber of a two-compartment system, separated by a microporous membrane. A chemoattractant is placed in the lower chamber. The number of cells that migrate through the membrane towards the chemoattractant is quantified.

Detailed Protocol:

- **Cell Preparation:** Isolate human Th2 cells from peripheral blood mononuclear cells (PBMCs) and culture them. On the day of the assay, harvest the cells and resuspend them in serum-free RPMI 1640 medium at a concentration of 1×10^6 cells/mL.
- **Chamber Setup:** Use a 48-well micro-chemotaxis chamber with a 5 μ m pore size polycarbonate membrane.
- **Loading the Chemoattractant:** In the lower wells of the chamber, add 25 μ L of either control medium or medium containing various concentrations of PGD2 (e.g., 1 nM, 10 nM, 100 nM).
- **Loading the Cells:** Place the membrane over the lower wells. In the upper wells, add 50 μ L of the Th2 cell suspension.
- **Incubation:** Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 90 minutes.
- **Cell Staining and Quantification:** After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane. Fix the membrane in methanol and stain with a solution such as Diff-Quik.
- **Analysis:** Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.



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Figure 3. Boyden chamber chemotaxis assay workflow.

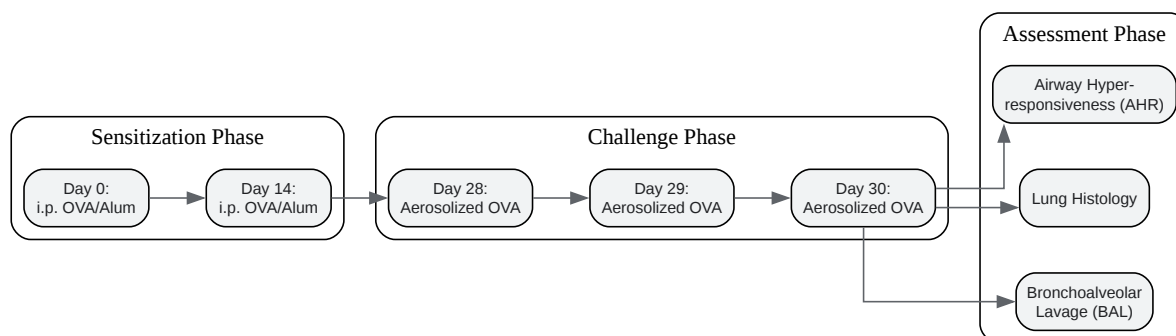
In Vivo Ovalbumin-Induced Allergic Asthma Model

This is a widely used mouse model to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.^{[1][6][15][17][18]}

Principle: Mice are sensitized to the allergen ovalbumin (OVA) with an adjuvant to induce a Th2-biased immune response. Subsequent challenge with aerosolized OVA leads to the development of key features of asthma, including airway inflammation, mucus hypersecretion, and airway hyperresponsiveness.

Detailed Protocol:

- **Animals:** Use 6-8 week old female BALB/c mice.
- **Sensitization:** On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of saline.
- **Challenge:** On days 28, 29, and 30, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes using a nebulizer.
- **Assessment of Airway Inflammation:** 24-48 hours after the final challenge, perform the following assessments:
 - **Bronchoalveolar Lavage (BAL):** Collect BAL fluid to analyze the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
 - **Lung Histology:** Perfuse and fix the lungs for histological analysis of inflammatory cell infiltration and mucus production (using Periodic acid-Schiff staining).
 - **Cytokine Analysis:** Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.
- **Assessment of Airway Hyperresponsiveness (AHR):** Measure the changes in lung resistance in response to increasing doses of methacholine using a whole-body plethysmograph.



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Figure 4. Ovalbumin-induced allergic asthma model workflow.

Conclusion

The DP1 and CRTH2 receptors for PGD₂ represent a fascinating example of how a single lipid mediator can elicit opposing biological effects through distinct receptor signaling pathways. CRTH2 has emerged as a key pro-inflammatory receptor, driving the chemotaxis and activation of critical effector cells in allergic inflammation, including Th2 cells, eosinophils, and basophils. Consequently, antagonism of CRTH2 has been a major focus of drug development efforts for allergic diseases. In contrast, DP1 signaling is generally associated with anti-inflammatory and vasorelaxant effects. However, its role in the overall allergic response is more nuanced and may be context-dependent.

While CRTH2 antagonists have shown promise in preclinical models and some clinical trials, particularly in eosinophilic asthma, the translation to broad clinical efficacy has been challenging. This may be due to the complexity of the inflammatory cascade in asthma and the potential for redundancy in inflammatory pathways. The lack of efficacy of DP1 antagonists in clinical trials for allergy suggests that targeting this receptor alone may not be a viable therapeutic strategy.

Future research should focus on better defining patient populations that are most likely to respond to CRTH2-targeted therapies, potentially through the use of biomarkers. Furthermore, exploring the potential for dual antagonism of CRTH2 and other pro-inflammatory pathways may offer a more effective therapeutic approach. A thorough understanding of the distinct and complementary roles of DP1 and CRTH2, as outlined in this guide, is essential for the continued development of novel and effective treatments for allergic diseases.

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